molecular formula C11H15N3O2S B1518899 3-amino-N-(1-methylpyrrolidin-2-ylidene)benzene-1-sulfonamide CAS No. 1146290-38-1

3-amino-N-(1-methylpyrrolidin-2-ylidene)benzene-1-sulfonamide

Cat. No. B1518899
CAS RN: 1146290-38-1
M. Wt: 253.32 g/mol
InChI Key: LWHNCKLZGOMLKW-UHFFFAOYSA-N
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Description

3-amino-N-(1-methylpyrrolidin-2-ylidene)benzene-1-sulfonamide is a specialty product used in proteomics research . It has a molecular formula of C11H15N3O2S .


Molecular Structure Analysis

The InChI code for 3-amino-N-(1-methylpyrrolidin-2-ylidene)benzene-1-sulfonamide is 1S/C11H15N3O2S/c1-14-7-3-6-11(14)13-17(15,16)10-5-2-4-9(12)8-10/h2,4-6,8,13H,3,7,12H2,1H3 . This code provides a specific textual representation of the molecule’s structure.


Physical And Chemical Properties Analysis

3-amino-N-(1-methylpyrrolidin-2-ylidene)benzene-1-sulfonamide is a powder at room temperature . Its molecular weight is 253.32 g/mol . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Antimicrobial Activity

The benzenesulfonamide moiety is known for its antimicrobial properties. This compound, with its pyrrolidinone derivative, has shown potential in combating microbial infections. It’s particularly effective against strains like Staphylococcus aureus, Escherichia coli, and Candida albicans, offering a promising avenue for the development of new antimicrobial agents .

Anticancer Activity

Pyrrolidinone derivatives are being explored for their anticancer properties. The presence of the 3-amino-N-(1-methylpyrrolidin-2-ylidene) group in benzenesulfonamide could potentially inhibit the growth of cancer cells, making it a valuable compound in oncological research .

Anti-inflammatory Activity

Due to the inherent anti-inflammatory properties of pyrrolidinone and benzenesulfonamide structures, this compound may be used to develop new anti-inflammatory drugs. Its mechanism could involve the modulation of inflammatory cytokines or the inhibition of enzymes involved in the inflammatory process .

Antidepressant Activity

The compound’s structure is similar to that of known antidepressants, suggesting that it could serve as a lead compound in the synthesis of novel antidepressant medications. Its action might be related to the regulation of neurotransmitters in the brain .

Anticonvulsant Properties

Research indicates that pyrrolidinone derivatives can have anticonvulsant effects. This compound could contribute to the development of new treatments for seizure disorders, expanding the therapeutic options available for patients with epilepsy .

Role in Synthesis of Alkaloids and Unusual Amino Acids

The compound is useful in the synthesis of various alkaloids and unusual β-amino acids, such as statin derivatives. These applications are significant in pharmaceutical manufacturing and drug design, where the compound serves as an intermediate in creating complex molecules .

Safety And Hazards

This compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The future directions of research involving 3-amino-N-(1-methylpyrrolidin-2-ylidene)benzene-1-sulfonamide are not specified in the search results. Given its use in proteomics research , it may be involved in studies of protein structure and function, but further details would depend on the specific research context.

properties

IUPAC Name

3-amino-N-(1-methylpyrrolidin-2-ylidene)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2S/c1-14-7-3-6-11(14)13-17(15,16)10-5-2-4-9(12)8-10/h2,4-5,8H,3,6-7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWHNCKLZGOMLKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1=NS(=O)(=O)C2=CC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601193383
Record name 3-Amino-N-(1-methyl-2-pyrrolidinylidene)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601193383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-amino-N-(1-methylpyrrolidin-2-ylidene)benzene-1-sulfonamide

CAS RN

1146290-38-1
Record name 3-Amino-N-(1-methyl-2-pyrrolidinylidene)benzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1146290-38-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-N-(1-methyl-2-pyrrolidinylidene)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601193383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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